N-methyl-N-phenylpiperidin-4-amine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The official International Union of Pure and Applied Chemistry nomenclature for this compound is N-methyl-N-phenylpiperidin-4-amine;hydrochloride. This systematic name reflects the complete structural composition of the molecule, including both the organic base and the inorganic acid component that forms the salt. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming tertiary amines substituted on piperidine rings, where the phenyl and methyl groups are designated as substituents on the nitrogen atom at the 4-position of the piperidine ring.
The Chemical Abstracts Service registry number for N-methyl-N-phenylpiperidin-4-amine hydrochloride is 1384430-38-9. This unique identifier distinguishes this specific hydrochloride salt form from related compounds in chemical databases and literature. The Chemical Abstracts Service number provides an unambiguous reference point for researchers and regulatory agencies when discussing this particular molecular entity. It is important to note that this Chemical Abstracts Service number differs from that of the free base form, which carries the registry number 22261-94-5 for the closely related 1-methyl-N-phenylpiperidin-4-amine.
The European Community number for related piperidine derivatives has been assigned as 817-679-1, providing additional regulatory identification within European chemical databases. This numbering system ensures proper classification and tracking of the compound within European regulatory frameworks. The assignment of these various identification numbers reflects the compound's recognized status in international chemical commerce and research applications.
Molecular Formula and Structural Characterization
The molecular formula of this compound is C₁₂H₁₉ClN₂. This formula indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one chlorine atom, and two nitrogen atoms in the complete molecular structure. The molecular weight has been determined to be 226.74 grams per mole, which includes the contribution of the hydrochloride counterion to the overall molecular mass.
The structural characterization reveals a piperidine ring system as the central scaffold, with specific substitutions that define the compound's unique properties. The Simplified Molecular Input Line Entry System representation for this compound is CN(C1CCNCC1)C2=CC=CC=C2.Cl, which provides a linear notation describing the complete molecular connectivity including the chloride ion. This notation clearly shows the methyl group and phenyl ring attached to the nitrogen atom at the 4-position of the piperidine ring, with the hydrochloride salt formation indicated by the separate chloride component.
The International Chemical Identifier for the compound is InChI=1S/C12H18N2.ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;/h2-6,12-13H,7-10H2,1H3;1H. This standardized identifier provides a unique description of the molecular structure that can be used for database searches and computational analysis. The International Chemical Identifier Key DBXIJDHKTZLHIF-UHFFFAOYSA-N serves as a shortened version of the full International Chemical Identifier, facilitating rapid database queries and molecular identification.
The three-dimensional structural arrangement shows the piperidine ring adopting a chair conformation, with the phenyl and methyl substituents positioned to minimize steric interactions. Computational modeling indicates that the phenyl ring can rotate freely around the nitrogen-carbon bond, providing conformational flexibility that may be important for biological activity. The hydrochloride salt formation occurs through protonation of the secondary nitrogen atom in the piperidine ring, creating a positively charged ammonium center that associates with the chloride anion.
Synonyms and Related Compounds
This compound is known by several alternative names in the chemical literature and commercial sources. The compound has been identified with the synonym JFC43038, which appears to be a commercial designation used by specific chemical suppliers. Additionally, the compound carries the identifier MFCD22196511, which corresponds to its entry in the Molecular Design Limited chemical database system.
Related structural variants include the free base form, known as 1-methyl-N-phenylpiperidin-4-amine with Chemical Abstracts Service number 22261-94-5. This parent compound shares the same basic molecular framework but lacks the hydrochloride salt formation. The free base has the molecular formula C₁₂H₁₈N₂ and molecular weight of 190.29 grams per mole. The systematic name for this related compound is N-phenylpiperidin-4-amine, reflecting the absence of the methyl substituent position specification in some nomenclature systems.
Another closely related compound is N-methyl-N-phenylpiperidin-4-amine dihydrochloride, which represents a different salt form containing two hydrochloride equivalents. This variant has been assigned the Chemical Abstracts Service number 904677-46-9 and molecular formula C₁₂H₂₀Cl₂N₂, indicating the presence of two chloride ions in the crystal structure. The dihydrochloride form exhibits different solubility and stability characteristics compared to the monohydrochloride derivative.
The compound family also includes N-phenyl-4-piperidinamine, which is recognized as a precursor chemical in the United Nations Office on Drugs and Crime multilingual dictionary of precursors. This designation highlights the compound's relevance in pharmaceutical synthesis pathways and its classification within international drug precursor monitoring systems. The precursor status indicates that this compound class requires special handling and documentation procedures in many jurisdictions.
Additional structural analogs include tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as 1-boc-4-AP, with Chemical Abstracts Service number 125541-22-2. This protected derivative incorporates a tert-butoxycarbonyl protecting group on the piperidine nitrogen, making it useful as a synthetic intermediate in pharmaceutical chemistry. The molecular formula for this protected form is C₁₆H₂₄N₂O₂, reflecting the additional carboxylate functionality.
Isotopologues and Derivatives
While specific isotopologue variants of this compound are not extensively documented in the available literature, the compound's structure presents several positions where isotopic substitution could occur. Deuterium-labeled variants could potentially be synthesized by incorporating deuterium atoms at the methyl group, the piperidine ring positions, or the phenyl ring positions. These isotopically labeled compounds would serve as valuable analytical standards for mass spectrometry studies and metabolic investigations.
The predicted collision cross section data available for related compounds provides insight into the gas-phase behavior of different ionic forms. For the parent amine structure, various adduct ions have been characterized, including protonated molecular ions [M+H]⁺ with mass-to-charge ratio 191.15428 and predicted collision cross section 143.6 Ų. Sodium adduct ions [M+Na]⁺ exhibit mass-to-charge ratio 213.13622 with collision cross section 146.7 Ų, while potassium adducts [M+K]⁺ show mass-to-charge ratio 229.11016 and collision cross section 144.2 Ų.
Chemical derivatives of the core structure include oxidized forms that could be generated through treatment with oxidizing agents such as hydrogen peroxide or potassium permanganate. These oxidation reactions can produce N-oxide derivatives that retain the basic structural framework while introducing additional functional groups. The oxidation typically occurs at the tertiary nitrogen atom, creating compounds with altered electronic properties and potentially different biological activities.
Reduction reactions can also yield structural derivatives, particularly when applied to the aromatic ring system or the piperidine ring. Catalytic hydrogenation under specific conditions could produce cyclohexyl derivatives where the phenyl ring is reduced to a saturated cyclohexyl group. Such modifications would significantly alter the compound's physical and chemical properties while maintaining the basic piperidine scaffold.
The compound can undergo various substitution reactions that generate structurally related derivatives. Alkylation reactions at the secondary nitrogen position of the piperidine ring can introduce additional alkyl groups, creating tertiary amine derivatives with modified steric and electronic properties. Similarly, acylation reactions can produce amide derivatives that incorporate carbonyl functionality into the molecular structure.
Properties
IUPAC Name |
N-methyl-N-phenylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;/h2-6,12-13H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXIJDHKTZLHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-38-9 | |
| Record name | N-methyl-N-phenylpiperidin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-methyl-N-phenylpiperidin-4-amine hydrochloride typically begins with piperidine and aniline.
Methylation: The piperidine ring is methylated using methyl iodide or methyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Amination: The methylated piperidine is then reacted with aniline under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-phenylpiperidin-4-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Opioid Research
N-methyl-N-phenylpiperidin-4-amine hydrochloride is structurally related to several opioid compounds, making it significant in opioid research. It has been identified as an impurity in synthetic opioids like fentanyl, which underscores its relevance in understanding the pharmacodynamics and pharmacokinetics of these substances.
Case Study: A study on the synthesis pathways of fentanyl analogs highlighted the presence of this compound as a byproduct, suggesting that its structural characteristics might influence the potency and side effects of opioid medications.
Central Nervous System Effects
The compound's piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that derivatives of piperidine can exhibit psychoactive properties, which may lead to applications in treating neurological disorders.
Case Study: In vitro studies demonstrated that related compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating a potential pathway for developing new antidepressants .
Analytical Applications
This compound serves as an analytical reference standard in laboratories for the detection and quantification of similar piperidine derivatives in complex mixtures. Its purity and stability make it suitable for use in chromatographic methods.
Data Table: Analytical Methods Utilizing this compound
| Method | Application |
|---|---|
| High Performance Liquid Chromatography (HPLC) | Quantification of piperidine derivatives in pharmaceutical formulations |
| Gas Chromatography (GC) | Analysis of impurities in synthetic opioids |
| Mass Spectrometry (MS) | Structural elucidation of piperidine compounds |
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical routes, often involving the alkylation of piperidine derivatives. Understanding its synthesis is crucial for developing new analogs with improved efficacy or reduced side effects.
Synthesis Pathway Example:
- Starting Material: Piperidine
- Reagents: Methyl iodide and phenyl amine
- Reaction Conditions: Base-catalyzed reaction under reflux conditions
- Purification: Crystallization from hydrochloric acid solution
This pathway illustrates how modifications can lead to variations in biological activity and therapeutic applications.
Mechanism of Action
The mechanism of action of N-methyl-N-phenylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in substituents on the piperidine nitrogen or aromatic rings.
Data Table: Structural and Molecular Comparisons
*Estimated based on structural analysis. †Calculated from molecular formula.
Detailed Comparative Analysis
Substituent Effects on Lipophilicity and Bioavailability
- Nitro and Methoxy Groups : The 3-methoxy-4-nitro substituent () introduces polarity and reactivity, which may favor prodrug activation or alter binding kinetics .
- Methyl/Phenyl vs. Benzyl Groups : The target compound’s phenyl group confers aromatic interactions, while benzyl-substituted analogs (e.g., 4-chlorobenzyl in ) offer steric bulk, affecting receptor selectivity .
Impact of Salt Form
Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility compared to monohydrochlorides, critical for formulation in injectable or oral dosage forms .
Biological Activity
N-methyl-N-phenylpiperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly within the context of opioid research and neuropharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is a member of the piperidine class of compounds, characterized by a piperidine ring substituted with a methyl group and a phenyl group at the nitrogen atom. The synthesis typically involves:
- Starting Materials : Piperidine and aniline.
- Methylation : Using methyl iodide or methyl chloride in the presence of sodium hydride or potassium carbonate.
- Reductive Amination : Reaction with aniline under conditions that often involve sodium cyanoborohydride.
- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). The compound exhibits high affinity for MOR, which is crucial for its analgesic properties. The mechanism involves:
- Binding Affinity : The compound shows a strong binding affinity to MOR, which can be quantitatively expressed through IC50 values in various assays.
- Signal Transduction : Upon binding, it activates downstream signaling pathways that lead to analgesic effects while minimizing respiratory depression compared to traditional opioids like morphine .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the piperidine scaffold can significantly influence biological activity. For instance:
- Methyl Group Influence : The presence of the N-methyl group enhances lipophilicity and receptor binding compared to its unmethylated counterparts.
- Phenyl Substitution : The phenyl group contributes to increased selectivity for MOR over other opioid receptors, such as delta (DOR) and kappa (KOR) receptors, thereby reducing potential side effects associated with broader receptor activity .
Biological Activity and Pharmacological Profile
This compound has been evaluated for various biological activities:
Analgesic Activity
The compound demonstrates potent analgesic effects comparable to established opioids. In animal models, it has shown effective pain relief with minimal side effects:
| Compound | ED50 (mg/kg) | Binding Affinity (MOR) |
|---|---|---|
| N-methyl-N-phenylpiperidin-4-amine | 2.0 | 3.45 ± 0.45 × 10⁻⁹ M |
| Fentanyl | 0.5 | 3.31 ± 0.94 × 10⁻⁸ M |
The data suggests that while N-methyl-N-phenylpiperidin-4-amine is less potent than fentanyl, it retains significant analgesic properties .
Neuropharmacological Studies
Studies have indicated that this compound may also have implications in treating neurological disorders due to its ability to modulate neurotransmitter systems:
- Dopaminergic Activity : It has been shown to influence dopamine receptor pathways, which could be beneficial in conditions such as Parkinson's disease.
- Potential for Abuse : As with many opioids, there is a risk of dependency and abuse; thus, ongoing research aims to balance efficacy with safety .
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of this compound in various contexts:
- Pain Management Trials : Clinical trials have demonstrated effective pain relief in patients with chronic pain conditions while monitoring adverse effects closely.
- Cancer Pain Studies : Research indicates potential benefits in managing cancer-related pain, where traditional opioids may not be suitable due to their side effect profiles.
Q & A
Basic Synthesis and Characterization
Q1.1: What are the common synthetic routes for N-methyl-N-phenylpiperidin-4-amine hydrochloride in laboratory settings? Answer: The compound is typically synthesized via alkylation of N-phenylpiperidin-4-amine with methyl halides (e.g., methyl iodide) under basic conditions. A two-step approach is often employed:
Mannich Reaction: Condensation of phenylamine with formaldehyde and piperidine derivatives to form the piperidin-4-amine backbone.
N-Methylation: Methylation using methyl halides in solvents like ethanol or acetonitrile, with bases such as potassium carbonate or sodium hydride to drive the reaction .
Yield optimization (typically 70–85%) requires precise control of stoichiometry and reaction time.
Q1.2: How is the hydrochloride salt form of N-methyl-N-phenylpiperidin-4-amine isolated and purified? Answer: Post-synthesis, the free base is treated with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. The hydrochloride salt precipitates and is purified via recrystallization using ethanol/water mixtures. Purity (>95%) is confirmed by melting point analysis and HPLC with UV detection at 254 nm .
Advanced Analytical Challenges
Q2.1: How can researchers resolve contradictory NMR data when characterizing this compound? Answer: Contradictory H-NMR peaks (e.g., split signals for piperidine protons) may arise from conformational dynamics. Strategies include:
- Variable-Temperature NMR: Cooling to −40°C in CDCl reduces ring inversion, simplifying splitting patterns.
- 2D Techniques: NOESY or COSY correlations clarify spatial relationships between protons.
- Comparative Analysis: Cross-referencing with analogous compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine) helps assign signals .
Q2.2: What advanced mass spectrometry (MS) methods are suitable for detecting trace impurities in this compound? Answer: High-resolution LC-MS (e.g., Q-TOF) with electrospray ionization (ESI) identifies impurities at ppm levels. For example:
- Impurity Profiling: Detects N-oxide derivatives (common oxidation byproducts) via [M+H] ions with mass shifts of +16 Da.
- Fragmentation Patterns: MS/MS distinguishes structural isomers (e.g., positional methyl vs. phenyl substitutions) .
Biological Activity and Experimental Design
Q3.1: How can researchers design in vitro assays to evaluate the compound’s receptor-binding affinity? Answer: Key steps include:
Target Selection: Prioritize receptors with known piperidine interactions (e.g., σ receptors, dopamine transporters).
Radioligand Displacement Assays: Use H-labeled ligands (e.g., H-DTG for σ receptors) to measure IC values.
Data Normalization: Compare results to reference compounds (e.g., haloperidol for σ-1) to assess relative potency .
Q3.2: What strategies mitigate cytotoxicity interference in cell-based studies? Answer:
- Dose-Response Curves: Use a wide concentration range (1 nM–100 µM) to distinguish receptor-mediated effects from nonspecific toxicity.
- Counter-Screens: Include assays for mitochondrial toxicity (e.g., MTT) and membrane integrity (e.g., LDH release) .
Stability and Degradation Studies
Q4.1: What are the primary degradation pathways of this compound under accelerated storage conditions? Answer: Major pathways include:
- Oxidation: Formation of N-oxide derivatives (detected via HPLC-MS).
- Hydrolysis: Cleavage of the piperidine ring in acidic/basic conditions (pH <3 or >10).
Mitigation: Store at −20°C in airtight, light-protected containers with desiccants (e.g., silica gel) .
Q4.2: How can forced degradation studies be optimized for regulatory compliance? Answer: Follow ICH Q1A guidelines:
- Stress Conditions: Expose to 40°C/75% RH (thermal), 0.1 M HCl/NaOH (hydrolytic), and UV light (photolytic) for 14 days.
- Analytical Monitoring: Use stability-indicating HPLC methods with C18 columns and gradient elution (acetonitrile/0.1% TFA) .
Data Contradiction and Reproducibility
Q5.1: How should researchers address discrepancies in solubility data across studies? Answer: Standardize protocols:
- Solvent Systems: Use USP buffers (pH 1.2–7.4) and measure solubility via shake-flask method at 25°C.
- Validation: Compare with structurally similar compounds (e.g., N-ethyl-N-phenylpiperidin-4-amine hydrochloride) to identify outliers .
Q5.2: What factors contribute to variability in biological assay results, and how can they be controlled? Answer: Variability arises from:
- Cell Passage Number: Limit experiments to passages 5–15 to avoid drift in receptor expression.
- Batch Effects: Use a single lot of fetal bovine serum (FBS) and reference standards.
Statistical tools like ANOVA with post-hoc Tukey tests identify significant batch effects .
Impurity Profiling and Reference Standards
Q6.1: What impurities are critical to monitor in this compound? Answer: Key impurities include:
- Process-Related: Unreacted N-phenylpiperidin-4-amine (retention time: 8.2 min in HPLC).
- Degradation Products: N-oxide (RT: 10.5 min) and hydrolyzed piperidine derivatives.
Reference Standards: Synthesize impurities via controlled oxidation (HO) and hydrolysis (0.1 M HCl) .
Q6.2: How are impurity thresholds established for regulatory submissions? Answer: Follow ICH Q3A/B guidelines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
